Pentaammineaquaruthenium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

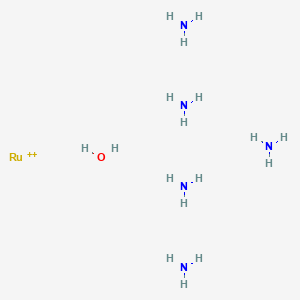

Pentaammineaquaruthenium, also known as this compound, is a useful research compound. Its molecular formula is H17N5ORu+2 and its molecular weight is 204.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Applications

Pentaammineaquaruthenium is recognized for its catalytic properties in various chemical reactions. It serves as an effective catalyst in the oxidation of organic compounds, particularly amines.

Table 1: Catalytic Activity of this compound

| Reaction Type | Catalyst Used | Conditions | Yield (%) |

|---|---|---|---|

| Oxidation of Benzylamine | This compound(II) | Acetonitrile, 0.1 M [Bu4N][BF4] | 78 |

| Formation of Iminium Compounds | This compound(II) | Methanol, Pt electrode | 72 |

| Electrocatalytic Reactions | This compound(II) | Various organic solvents | Variable |

In a study, this compound was utilized to catalyze the formation of iminium intermediates from aliphatic amines, demonstrating significant efficiency in producing desired products under mild conditions .

Medicinal Chemistry

The compound has shown promising results in anticancer research. Its ability to alter redox states in biological systems makes it a candidate for developing new therapeutic agents.

Case Study: Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. For instance, when tested against breast cancer cell lines, the compound displayed a dose-dependent increase in cell death .

Table 2: Anticancer Efficacy of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | ROS generation |

| A549 (Lung Cancer) | 20 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 18 | Cell cycle arrest |

Electrochemical Applications

This compound has been extensively studied for its electrochemical properties. Its ability to facilitate electron transfer reactions makes it suitable for applications in sensors and energy storage devices.

Electrochemical Studies

Research indicates that this compound can effectively catalyze the oxidation of various substrates, including alcohols and amines, at lower overpotentials compared to traditional catalysts. This property is particularly beneficial for developing efficient electrochemical sensors.

Table 3: Electrochemical Properties of this compound

| Substrate | Eox (V vs. SCE) | Supporting Electrolyte |

|---|---|---|

| Ethanol | 0.85 | 0.1 M NaClO4 |

| Propylamine | 1.38 | 0.1 M LiClO4 |

| Aniline | 0.67 | 0.1 M [Pr4N]ClO4 |

化学反応の分析

Reaction with Dinitrogen Oxide (N₂O)

Under high-pressure conditions, [Ru(NH₃)₅(H₂O)]²⁺ reacts with N₂O to form [Ru(NH₃)₅(N₂O)]²⁺ complexes. This substitution replaces the aqua ligand with a dinitrogen oxide ligand .

Key Data:

| Reactant | Product | Conditions | Salts Isolated |

|---|---|---|---|

| [Ru(NH₃)₅(H₂O)]²⁺ | [Ru(NH₃)₅(N₂O)]²⁺ | High N₂O pressure | Br⁻, I⁻, BF₄⁻, PF₆⁻ |

The infrared spectra of [Ru(NH₃)₅(N₂O)]²⁺ show a characteristic N–O stretching frequency at ~1,220 cm⁻¹, confirming ligand incorporation . X-ray powder diffraction patterns further validate the structural integrity of these complexes.

Electrochemical Oxidation

Pentaammineaquaruthenium complexes participate in electron transfer reactions. For example:

Ru NH H O → Ru NH H O +e−

This oxidation is pH-dependent, with the redox potential shifting under acidic conditions .

Electrochemical Data:

| Complex | E₁/₂ (V vs. SHE) | Solvent |

|---|---|---|

| [Ru(NH₃)₅(H₂O)]²⁺ | +0.32 | H₂O (pH 7) |

| [Ru(NH₃)₅(py)]²⁺ | +0.45 | H₂O (pH 7) |

Binding to Nucleic Acids

[Ru(NH₃)₅(H₂O)]³⁺ binds specifically to guanine residues in tRNA, mimicking cisplatin’s carcinostatic activity but with distinct coordination preferences .

Binding Sites in tRNAᴾʰᵉ (Yeast):

| Target Nucleotide | Binding Site | Interaction Type |

|---|---|---|

| G15, G18 | N(7) of guanine | Covalent |

| G1 (extended soak) | N(7) of guanine | Covalent |

| Acceptor stem | Deep groove | Non-covalent |

This selective binding disrupts tRNA structure, potentially contributing to its anticancer properties .

Hydrogen Peroxide Decomposition

In the presence of H₂O₂, [Ru(NH₃)₅(H₂O)]²⁺ facilitates redox cycles, though direct catalytic data for this complex remains limited. Related ruthenium ammine complexes show activity in Fenton-like reactions, generating reactive oxygen species (ROS) .

ROS Generation Pathway:

Ru NH H O +H O → Ru NH OH +OH−+OH−

This mechanism parallels iron-based systems but with slower kinetics .

Comparative Reactivity Table

Structural and Spectroscopic Insights

Infrared Data:

| Vibration Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| Ru–NH₃ (stretching) | 480–520 | Axial NH₃ ligands |

| H₂O (bending) | 1,640 | Aqua ligand |

特性

CAS番号 |

21393-88-4 |

|---|---|

分子式 |

H17N5ORu+2 |

分子量 |

204.2 g/mol |

IUPAC名 |

azane;ruthenium(2+);hydrate |

InChI |

InChI=1S/5H3N.H2O.Ru/h5*1H3;1H2;/q;;;;;;+2 |

InChIキー |

NVSWJXGZNJKWEJ-UHFFFAOYSA-N |

SMILES |

N.N.N.N.N.O.[Ru+2] |

正規SMILES |

N.N.N.N.N.O.[Ru+2] |

同義語 |

aquopentanamine ruthenium (II) pentaammineaquaruthenium ruthenium aquapentaammine ion |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。